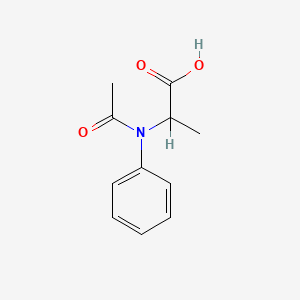

2-(Acetylanilino)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Fluorescent Amino Acid Research

2-(Acetylanilino)propanoic acid has been utilized in the field of fluorescent amino acid research. A study demonstrated its incorporation into proteins using Saccharomyces cerevisiae, highlighting its potential for studying protein structure, dynamics, and interactions both in vitro and in vivo. This approach is applicable to various fluorophores in prokaryotic and eukaryotic organisms, facilitating biochemical and cellular studies (Summerer et al., 2006).

Stereoisomer Separation

Another research application involves the separation of stereoisomers of related compounds. For example, the separation of stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid was achieved using reverse phase high-performance liquid chromatography, indicating the potential for analytical and preparative applications in stereochemistry (Davadra et al., 2011).

Synthesis and Crystal Structure Analysis

The compound 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of 2-(Acetylanilino)propanoic acid, was synthesized to improve chemical stability and liposolubility. Its crystal structure and stereochemistry were determined using X-ray single crystal diffraction analysis, underscoring the importance of this compound in structural chemistry (Chen et al., 2016).

Neurotoxicity Studies

In neurotoxicity research, the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid, a neurotoxin, was achieved from α-acetamidoacrylic acid. This work aids in understanding neurotoxic compounds and their impact on biological systems (Hu & Ziffer, 1990).

Chemical Reaction Studies

2-(Acetylanilino)propanoic acid has been studied in the context of chemical reactions, such as the reaction of 2-aminobenzophenones with aliphatic acids, leading to the formation of various quinoline derivatives. This showcases its role in synthetic organic chemistry and the development of new compounds (Ishiwaka et al., 1970).

Solubility and Model Correlation Studies

Research on 2-amino-3-methylbenzoic acid, closely related to 2-(Acetylanilino)propanoic acid, investigated its solubility in various solvents. This study is crucial for understanding the purification processes of similar compounds (Zhu et al., 2019).

Electrochemical Studies

2-Propanol, a related compound, was studied for its electrooxidation on Pt surfaces. This research contributes to the understanding of electrochemical behaviors of complex molecules, relevant in fields like electrocatalysis and energy storage (Reis et al., 2010).

Eigenschaften

IUPAC Name |

2-(N-acetylanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(11(14)15)12(9(2)13)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRDVTGIBRIYAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=CC=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-2-(3-formylphenoxy)acetamide](/img/structure/B2429311.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2429312.png)

![4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2429315.png)

![3-Cyclopropyl-1-{1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2429316.png)

![3-chloro-N-[1-(2-furylcarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2429317.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2429321.png)

![3,5-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2429323.png)

![3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2429325.png)

![N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2429328.png)

![Ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429329.png)

![Ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2429330.png)